Chloroorienticin C is classified as a glycopeptide antibiotic, similar to vancomycin and teicoplanin. It is produced by Amycolatopsis orientalis, a soil-dwelling actinobacterium known for its ability to synthesize various bioactive compounds. The compound's structure includes multiple sugar units, which are critical for its biological activity and interaction with bacterial cell walls.
The synthesis of Chloroorienticin C involves a complex biosynthetic pathway that includes several enzymatic steps. The key enzymes involved in its biosynthesis are glycosyltransferases, which facilitate the transfer of sugar moieties to the peptide backbone.
Chloroorienticin C has a complex molecular structure that includes:
Chloroorienticin C undergoes several chemical reactions that are critical for its biological activity:
The mechanism of action of Chloroorienticin C primarily involves:
Chloroorienticin C exhibits several notable physical and chemical properties:
Chloroorienticin C has significant applications in:
Amycolatopsis, a genus within the family Pseudonocardiaceae (phylum Actinomycetota), comprises aerobic, Gram-positive bacteria characterized by a high genomic GC content (66–75 mol%) and the absence of mycolic acids in their cell walls [3] [7]. First validly described by Lechevalier et al. in 1986, the genus was established to reclassify nocardioform actinomycetes containing meso-diaminopimelic acid (meso-DAP), arabinose, and galactose in their peptidoglycan [1] [7]. Amycolatopsis orientalis (previously classified as Streptomyces orientalis or Nocardia orientalis) is the primary species associated with glycopeptide production, including Chloroorienticin C and vancomycin [1] [10].
These bacteria exhibit remarkable ecological versatility, inhabiting diverse environments such as soils, marine sediments, lichens, plant matter, and even insect microbiomes [3] [8]. This adaptability correlates with extensive genomic diversity. Pan-genome analyses reveal a core genome of approximately 1,212 genes complemented by over 27,000 accessory genes, many implicated in secondary metabolite biosynthesis [3] [8]. Notably, Amycolatopsis species possess numerous biosynthetic gene clusters (BGCs), averaging 25 per genome, ranking second among rare actinomycetes for biosynthetic potential [3] [8]. The presence of specific genes, such as oxyB (encoding a cytochrome P450 enzyme critical for glycopeptide cross-linking), allows phylogenetic prediction of glycopeptide production capability within the genus [3].
Table 1: Taxonomic and Genomic Features of Glycopeptide-Producing Amycolatopsis
Characteristic | Detail | Significance |
---|---|---|
Taxonomic Status | Genus: Amycolatopsis; Family: Pseudonocardiaceae | Distinguishes from Streptomyces (mycolic acid absent; meso-DAP present) [1] [7] |
Cell Wall Composition | meso-DAP, arabinose, galactose; No mycolic acids | Key chemotaxonomic feature defining genus [1] [7] |
Primary Habitat | Soil (terrestrial), marine sediments, plant-associated, insects [3] | Diverse niches contribute to metabolic diversity |
Genome Size Range | 5.62 Mb (A. granulosa) to 10.94 Mb (A. anabasis) [8] | Larger genomes often correlate with greater biosynthetic potential |
Average GC Content | 66–75 mol% [8] | Characteristic of actinomycetes |
Average BGCs per Genome | 25 [8] | High potential for novel antibiotic production |
Key Glycopeptide Gene Marker | oxyB (P450 monooxygenase) [3] | Phylogenetic predictor of glycopeptide biosynthesis capability |
The discovery of glycopeptide antibiotics originated in the 1950s during intensive screening of soil-derived actinomycetes for antimicrobial agents. Vancomycin, isolated from Amycolatopsis orientalis (initially Streptomyces orientalis), was introduced clinically in 1958 [1] [6]. Its complex heptapeptide structure, featuring characteristic aryl ether and biaryl cross-links, was finally elucidated in 1983 [1]. This period marked the "Golden Age" of antibiotic discovery, heavily reliant on empirical screening of microbial fermentation broths [6].
Chloroorienticin C emerged later, identified by Eli Lilly researchers in the 1980s during investigations into Amycolatopsis orientalis strains [2]. Initially designated A82846B or LY264826, it was also termed Chloroorienticin A in some early literature, reflecting its structural similarity to orienticins and its chlorine substituents [2] [9]. This nomenclature evolved as related compounds were characterized. The "Chloroorienticin" prefix denotes both its chlorinated aromatic residues and its phylogenetic origin (Amycolatopsis orientalis), while the suffix (A, B, C) differentiates specific variants based on glycosylation patterns and subtle peptide modifications [2] [9].
The sequencing of the Chloroorienticin (also known as the chloroeremomycin) biosynthetic gene cluster (BGC) from Amycolatopsis orientalis in 1998 (cep genes) provided a molecular basis for understanding glycopeptide diversity [2] [10]. This revealed the non-ribosomal peptide synthetase (NRPS) assembly (CepA-C), post-assembly oxidative cross-linking (OxyA-C), glycosylation (GtfA-C), and halogenation (Orf10, Orf18) steps [2]. Chloroorienticin C differs from Chloroorienticin A primarily in its saccharide moieties, a result of variations in glycosyltransferase activity or regulatory factors within the BGC [9].
Table 2: Key Milestones in Glycopeptide Antibiotic Discovery Relevant to Chloroorienticin C
Time Period | Event | Significance |
---|---|---|
1950s | Isolation of vancomycin from Amycolatopsis orientalis (as Streptomyces orientalis) [1] | First glycopeptide antibiotic discovered; foundation of the class |
1958 | Clinical introduction of vancomycin [1] | Established therapeutic utility against Gram-positive pathogens |
1980s | Discovery of Chloroorienticin complex (A82846) by Eli Lilly from Amycolatopsis orientalis [2] | Identification of Chloroorienticin C progenitor complex |
1983 | Elucidation of vancomycin's chemical structure [1] | Enabled understanding of D-Ala-D-Ala binding mechanism and cross-linked structure |
Late 1980s | Structural characterization of Chloroorienticin A/B/C variants [2] [9] | Defined differences in glycosylation and halogenation patterns within the complex |
1998 | Sequencing of Chloroorienticin (chloroeremomycin) BGC (cep genes) [2] | Provided genetic blueprint for biosynthesis, enabling mechanistic studies and engineering attempts |
The orienticins encompass a group of structurally related glycopeptide antibiotics biosynthesized by Amycolatopsis orientalis. Chloroorienticin C is distinguished by its specific heptapeptide core modifications and glycosylation profile. Like all major glycopeptides (vancomycin, teicoplanin, chloroeremomycin), its core heptapeptide backbone consists of seven amino acids, including non-proteinogenic residues like 4-hydroxyphenylglycine (HPG) and 3,5-dihydroxyphenylglycine (DHPG) [2] [9]. Key structural features include:
Chloroorienticin C's structure positions it as an intermediate or variant within the biosynthetic pathway leading to more complex members like Chloroorienticin A or the clinically relevant derivative oritavancin (a semi-synthetic derivative of chloroeremomycin, which is very similar or identical to Chloroorienticin A) [2] [9]. Its biological activity profile aligns with other glycopeptides, showing potent activity against Gram-positive bacteria, including staphylococci and streptococci, by inhibiting peptidoglycan transglycosylation and transpeptidation. However, like vancomycin, it is generally inactive against vancomycin-resistant enterococci (VRE) possessing the VanA phenotype, where D-Ala-D-Ala is replaced by D-Ala-D-lactate [2] [9].
Table 3: Structural Comparison of Chloroorienticin C with Key Related Glycopeptides
Structural Feature | Chloroorienticin C | Chloroorienticin A (Chloroeremomycin) | Vancomycin | Teicoplanin |
---|---|---|---|---|
Heptapeptide Core | Conserved cross-linked aglycon | Conserved cross-linked aglycon | Conserved cross-linked aglycon | Conserved cross-linked aglycon |
Cross-links | D-O-E ring system (OxyB, OxyA, OxyC) [10] | D-O-E ring system (OxyB, OxyA, OxyC) | D-O-E ring system | D-O-E ring system |
Chlorination | Chlorinated aromatic residues | Chlorinated aromatic residues | None | None |
Glycosylation Site 4 (Hpg₄) | β-D-Glucosyl-2-epi-vancosamine | β-D-Glucosyl-2-epi-vancosamine | L-Vancosamine-α-1,2-D-glucose | D-Mannose |
Glycosylation Site 6 (Bht₆) | None | 2-epi-Vancosamine | None | N-acetyl-D-glucosamine (or other acyl glucosamine) |
Fatty Acid Chain | Absent | Absent | Absent | Present (Acyl group attached to sugar) |
Primary Natural Source | Amycolatopsis orientalis | Amycolatopsis orientalis | Amycolatopsis orientalis | Actinoplanes teichomyceticus |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7